Home > Products > Building Blocks P4364 > (R,S)-N-Ethylnorcotinine
(R,S)-N-Ethylnorcotinine - 359435-41-9

(R,S)-N-Ethylnorcotinine

Catalog Number: EVT-382238
CAS Number: 359435-41-9
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one" is a derivative of 2-pyridinone, which has been studied for its potential applications in various fields, including medicinal chemistry. The interest in this compound and its derivatives stems from their biological activities, particularly as inhibitors of specific enzymes or receptors that are implicated in disease processes. For instance, derivatives of 2-pyridinone have been evaluated for their efficacy as reverse transcriptase inhibitors in the treatment of HIV-1, as well as for their relaxant properties on smooth muscle tissues, which could have implications in respiratory disorders1 2.

(Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene) indolin-2-one

Compound Description: This compound contains an indole ring system, a thiophene ring, and a pyridine ring, connected by a methylene linker. The crystal structure of this compound was studied and revealed that the indole and thiophene rings are not coplanar. []

Relevance: Although this compound differs significantly from 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one in its core structure, it shares the presence of a pyridine ring. Both compounds also feature an aromatic heterocycle directly attached to the pyridine ring, highlighting a potential area of structural similarity for investigation. []

3-(Arylaminomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole-(3H)-thi-2-one derivatives

Compound Description: This series of compounds features an oxadiazole ring linked to a pyridine ring. They were synthesized as potential antimycobacterial agents and showed promising activity against the Mycobacterium tuberculosis H37Rv strain. []

Relevance: These compounds, while possessing a different core structure compared to 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, share the common feature of a pyridine ring as part of their structure. This suggests that exploring the impact of different substituents on the pyridine ring could be relevant when investigating the structure-activity relationship of 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one. []

3-Ethyl-5-hydroxy-4,5-dimethyl-Δ3-pyrrolin-2-one (HPL, 'mauve factor')

Compound Description: This compound is a pyrroline-2-one derivative studied for its potential relevance to schizophrenia and acute intermittent porphyria. The study found no causal relationship between HPL urine concentration and these conditions. []

Relevance: HPL shares the pyrrolidin-2-one core structure with 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one. This structural similarity, despite different substituents, makes it interesting to compare their biological activities and explore how variations within the pyrrolidin-2-one scaffold influence their properties. []

(E,Z) 3-aminomethylene-1-ethyl-indol-2-one

Compound Description: This compound features an indole ring system with an ethyl substituent on the nitrogen atom. Its crystal structure revealed a unique tetrameric arrangement stabilized by intermolecular hydrogen bonds. []

Relevance: This compound shares the 1-ethyl substituted lactam motif with 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, although it incorporates an indole ring system instead of a pyrrolidinone ring. Exploring the impact of different heterocycles on this shared structural motif could offer valuable insights into their respective activities. []

(Z)-3-((E)-1-(alkyloxyimino)ethyl)-5-arylidene-4-hydroxypyrroline-2-one derivatives

Compound Description: These compounds are tetramic acid derivatives featuring a pyrroline-2-one core with various substituents. They were synthesized and evaluated for their fungicidal activity, showing promising results against several fungal strains. []

Relevance: This series of compounds, while structurally distinct from 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one in their overall structure, share the presence of the pyrroline-2-one core. Studying the impact of various substituents on this core in both series could provide valuable insights into their structure-activity relationships and potential applications. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a potent and selective autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. It reduces lysophosphatidic acid levels in plasma and has shown efficacy in preclinical models. []

Relevance: While structurally complex compared to 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one, GLPG1690 shares the presence of a pyridine ring within its structure. This highlights the versatility of pyridine rings in medicinal chemistry and their presence in compounds targeting diverse biological pathways, suggesting potential avenues for exploring the properties of 1-ethyl-5-pyridin-3-ylpyrrolidin-2-one. []

Applications in Various Fields

The applications of 1-Ethyl-5-pyridin-3-ylpyrrolidin-2-one derivatives are diverse due to their pharmacological properties. In the field of virology, the aforementioned RT inhibitor has been selected for clinical evaluation as an antiviral agent, highlighting its potential use in the treatment of HIV-1 infections1. This could represent a significant advancement in the management of HIV/AIDS, offering a new class of drugs to combat the virus. In respiratory medicine, the relaxant action of the pyridinone derivative on rat tracheal rings suggests a possible therapeutic application in the treatment of respiratory disorders characterized by bronchoconstriction, such as asthma and COPD2. The ability to modulate calcium channels in smooth muscle tissue could lead to the development of new bronchodilators or anti-asthmatic drugs.

Source and Classification

(R,S)-N-Ethylnorcotinine is primarily derived from the tobacco plant, Nicotiana tabacum, which is known for its high nicotine content. The compound is structurally related to nicotine and norcotine, making it significant in studies related to nicotine's pharmacological effects. Its classification falls under the broader category of pyridine alkaloids, which are characterized by a nitrogen atom within a six-membered aromatic ring.

Synthesis Analysis

The synthesis of (R,S)-N-Ethylnorcotinine can be achieved through several methods, often involving the modification of existing alkaloid structures. One notable method includes the reduction of nicotine or norcotine derivatives followed by ethylation.

Key Synthesis Parameters

  • Starting Materials: Commonly used starting materials include nicotine or norcotine.
  • Reagents: Ethyl iodide or ethyl bromide can be used for the ethylation process.
  • Catalysts: The use of Lewis acids or bases may facilitate certain steps in the synthesis.
  • Yields: The yield can vary significantly based on the specific method employed; reported yields from various studies suggest efficiencies ranging from 50% to over 90% depending on reaction conditions.
Molecular Structure Analysis

(R,S)-N-Ethylnorcotinine has a complex molecular structure characterized by its chiral centers. The compound's molecular formula is C11H14N2C_{11}H_{14}N_2, with a molecular weight of approximately 178.24 g/mol.

Structural Features

  • Chirality: The presence of two enantiomers (R and S) contributes to its pharmacological properties.
  • Functional Groups: The molecule contains a pyridine ring, an ethyl group, and a nitrogen atom which influences its interaction with biological targets.
  • 3D Configuration: Computational modeling studies have provided insights into its three-dimensional conformation, which is crucial for understanding its binding interactions with nicotinic receptors.
Chemical Reactions Analysis

(R,S)-N-Ethylnorcotinine participates in various chemical reactions that are essential for its functionality and application in research.

Notable Reactions

  • Ligand Binding: It acts as a ligand for nicotinic acetylcholine receptors, where it exhibits different affinities compared to nicotine.
  • Functionalization: The compound can undergo further chemical modifications, such as oxidation or substitution reactions, to yield other derivatives that may exhibit altered biological activities.
  • Degradation: Under certain conditions, (R,S)-N-Ethylnorcotinine can degrade into other compounds, which may include simpler alkaloids or non-nitrogenous products.
Mechanism of Action

The mechanism of action for (R,S)-N-Ethylnorcotinine primarily involves its interaction with nicotinic acetylcholine receptors in the central nervous system.

Interaction Dynamics

  • Receptor Binding: The compound binds to the ligand-binding domain of nicotinic receptors, mimicking acetylcholine.
  • Agonistic Activity: Depending on its stereochemistry, (R,S)-N-Ethylnorcotinine can act as either an agonist or antagonist at different receptor subtypes, influencing neurotransmitter release and neuronal excitability.
  • Pharmacological Effects: Studies indicate that (R,S)-N-Ethylnorcotinine has lower efficacy than nicotine but still plays a role in modulating receptor activity.
Physical and Chemical Properties Analysis

The physical and chemical properties of (R,S)-N-Ethylnorcotinine are crucial for its application in research and industry.

Key Properties

  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 60-70 °C.
  • pKa Values: The pKa values suggest that it behaves as a weak base, with protonation occurring at physiological pH levels.
Applications

(R,S)-N-Ethylnorcotinine has various scientific applications, particularly in pharmacology and medicinal chemistry.

Research Applications

  • Nicotine Research: It serves as a valuable tool for studying the effects of nicotine on the nervous system due to its structural similarity.
  • Drug Development: The compound is explored as a lead structure for developing new therapeutics targeting nicotinic receptors.
  • Analytical Chemistry: Used in assays to evaluate receptor binding affinities and to understand structure-activity relationships among related compounds.
Introduction to (R,S)-N-Ethylnorcotinine

(R,S)-N-Ethylnorcotinine represents a structurally modified analog of the well-studied tobacco alkaloid cotinine. As a derivative within the nicotine metabolic pathway, this compound possesses distinct chemical attributes arising from the introduction of an ethyl group at the pyrrolidine nitrogen. Its racemic nature—encompassing both R and S stereoisomers—further contributes to its unique molecular interactions. Unlike nicotine itself, which is extensively researched for its addictive properties and pharmacological effects, (R,S)-N-Ethylnorcotinine occupies a specialized niche in scientific inquiry. Its primary research significance lies not in therapeutic application but in its utility as a mechanistic probe, particularly in enzymology and receptor binding studies related to nicotinic systems. This compound offers a window into the intricate structure-activity relationships governing alkaloid interactions with biological targets.

Chemical Nomenclature and Structural Characterization

(R,S)-N-Ethylnorcotinine is systematically named as 1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, reflecting its core structure: a pyridine ring connected to a pyrrolidinone moiety where the nitrogen atom is substituted with an ethyl group. Its molecular formula is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 g/mol [3] [8]. This structure positions it as a direct analog of norcotinine (which lacks the N-methyl group of cotinine) but with an ethyl group replacing the hydrogen on the pyrrolidine nitrogen.

Key structural features include:

  • Pyridyl Ring: A 3-pyridyl (meta-positioned nitrogen) ring attached at the 5-position of the pyrrolidinone ring. This heteroaromatic system contributes to the molecule's polarity and potential for hydrogen bonding.
  • Pyrrolidinone Ring: A five-membered lactam ring containing an amide functional group (C=O). The presence of this group significantly increases polarity compared to the fully reduced pyrrolidine ring in nicotine.
  • N-Ethyl Substituent: An ethyl group (-CH₂CH₃) attached to the tertiary nitrogen of the pyrrolidinone ring. This alkyl chain enhances lipophilicity relative to norcotinine and subtly alters the steric environment around the nitrogen.

Table 1: Nomenclature and Identifiers for (R,S)-N-Ethylnorcotinine

Nomenclature TypeIdentifier
Systematic IUPAC1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one
Common Synonyms(R,S)-N-Ethylnorcotinine; 1-Ethyl-5-(3-pyridinyl)-2-pyrrolidinone
CAS Registry No.359435-41-9
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol

The racemic "(R,S)" designation indicates that the compound exists and is studied as a 50:50 mixture of the R and S enantiomers at the chiral center (typically the 5-position of the pyrrolidinone ring, derived from the 2'-position in nicotine's pyrrolidine). This contrasts sharply with natural nicotine, which exists almost exclusively as the (S)-enantiomer in tobacco [2]. The stereochemistry significantly influences binding to biological targets like nicotinic receptors and metabolizing enzymes. The racemic mixture allows researchers to probe the effects of the N-ethyl substitution independent of absolute configuration, though individual enantiomers may possess distinct biological activities.

Historical Context in Alkaloid Research

The investigation of (R,S)-N-Ethylnorcotinine stems from a long-standing tradition in alkaloid chemistry focused on structure-activity relationship (SAR) studies. Researchers systematically modify natural alkaloids like nicotine to decipher the chemical features responsible for their biological effects. The synthesis and study of N-substituted nicotine and cotinine analogs gained momentum in the late 20th century, driven by interests in both understanding nicotine addiction and exploring potential therapeutic applications targeting nicotinic acetylcholine receptors (nAChRs) [4] [6].

Early SAR work on nicotine established that the pyrrolidine nitrogen protonation state is crucial for interaction with nAChRs. Replacing the natural N-methyl group in nicotine with larger alkyl groups was a logical step to probe steric constraints within the receptor binding pocket. This led to the synthesis and evaluation of compounds like N-ethylnornicotine (86900-39-2) [7] and, subsequently, analogs further along the metabolic pathway like (R,S)-N-Ethylnorcotinine. Cotinine itself, the major in vivo metabolite of nicotine, exhibits vastly different pharmacology compared to its parent compound, being essentially devoid of significant nicotinic receptor agonist activity. Modifying cotinine's structure, therefore, offered a route to explore the biochemical handling (metabolism, transport) of nicotine analogs without the confounding factor of strong receptor activation [2] [5].

The specific compound (R,S)-N-Ethylnorcotinine (CAS 359435-41-9) emerged more prominently in the literature in the context of cytochrome P450 (CYP) inhibition studies, particularly concerning CYP2A6, the primary enzyme responsible for nicotine's oxidation to cotinine [3]. Its documented role as a research tool for probing nicotine metabolism pathways solidified its place in the chemical arsenal of tobacco alkaloid researchers. The advent of more sophisticated synthetic and analytical techniques in the 2000s and 2010s facilitated the production and characterization of such specific analogs, enabling detailed enzymological studies. Recent research, such as the comprehensive "methyl scan" studies exploring the effects of pyrrolidine ring substitutions on nicotine's receptor interactions [4], provides a broader SAR context within which the effects of N-alkyl modifications like the ethyl group in (R,S)-N-Ethylnorcotinine can be better understood.

Significance in Nicotine Derivative Studies

(R,S)-N-Ethylnorcotinine holds specific significance in several key research domains related to nicotine and its derivatives:

  • Probing Nicotine Metabolism and CYP2A6 Inhibition: The compound's most well-characterized role is as a potent inhibitor of cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for converting nicotine to cotinine in humans [2] [3]. Mechanistically, it acts by binding competitively to the active site of CYP2A6, effectively blocking nicotine's access [3]. This competitive inhibition leads to a measurable increase in plasma concentrations of nicotine and alters its metabolic profile in vitro and in model systems [3]. Researchers utilize (R,S)-N-Ethylnorcotinine specifically to:
  • Elucidate the structural determinants of substrate and inhibitor binding to the CYP2A6 active site.
  • Investigate the consequences of impaired nicotine metabolism on nicotine's pharmacokinetics, pharmacodynamics, and potential behavioral effects.
  • Serve as a positive control inhibitor in assays screening for novel CYP2A6 inhibitors.
  • Structure-Activity Relationship (SAR) Studies for nAChR Interactions: While less potent than nicotine itself at nicotinic acetylcholine receptors, (R,S)-N-Ethylnorcotinine is valuable in SAR studies. Research on pyrrolidine ring modifications in nicotine, including comprehensive "methyl scans," has revealed that alterations at the pyrrolidine nitrogen significantly impact receptor subtype selectivity and affinity [4]. Replacing the N-methyl group in nicotine with an ethyl group (yielding N-Ethylnornicotine) or adding a second methyl group generally reduces affinity and functional activity at heteromeric nAChRs (e.g., α4β2*), which are critical for nicotine's addictive properties, often more dramatically than at homomeric receptors (e.g., α7) [4]. (R,S)-N-Ethylnorcotinine, bearing the same N-ethyl modification but on the oxidized cotinine scaffold (which lacks the basic pyrrolidine nitrogen), provides contrasting data. Its very weak or negligible activity at nAChRs [6] highlights the critical importance of the basic nitrogen for receptor activation. This reinforces that while the N-alkyl group size influences binding, the protonation state and hydrogen bonding potential of the nitrogen are paramount for agonist efficacy.

  • Differentiating Pharmacological Effects from Metabolic Effects: Because (R,S)-N-Ethylnorcotinine is structurally similar to nicotine and cotinine but possesses distinct receptor binding and metabolic properties (primarily inhibition), it serves as a tool to dissociate the direct pharmacological effects of nicotine (mediated via nAChRs) from the consequences of its metabolism. For instance, studies can investigate whether certain effects of nicotine exposure are due to nicotine itself, its metabolites, or the process of metabolism.

  • Model Compound for Synthetic Chemistry and Analytical Methods: As a well-defined, commercially available nicotine derivative (though primarily for research purposes [3] [8]), it serves as a reference standard in analytical chemistry (e.g., HPLC, MS) for detecting and quantifying novel or related alkaloids or metabolites in complex biological matrices. Its synthesis also contributes to methodologies in heterocyclic and medicinal chemistry relevant to alkaloid modification.

Table 2: Research Significance of (R,S)-N-Ethylnorcotinine Compared to Key Reference Compounds

Research Area(R,S)-N-EthylnorcotinineNicotineCotinineN-Ethylnornicotine
CYP2A6 SubstrateWeak / Non-substratePrimary Substrate (→ Cotinine)Weak Substrate (Further Metabolized)Likely Substrate (Similar to Nicotine)
CYP2A6 InhibitionPotent Competitive Inhibitor [3]Weak InhibitorWeak InhibitorModerate Inhibitor (Inference from Analogs)
α4β2 nAChR AffinityVery Low (Lacks basic N) [4] [6]High Affinity, Full AgonistVery Low / NegligibleReduced vs Nicotine [4]
α7 nAChR AffinityVery Low (Lacks basic N) [4] [6]Moderate Affinity, Partial AgonistVery Low / NegligibleLess Reduced vs α4β2 [4]
Key Research UtilityCYP2A6 Inhibition Mechanism; Metabolic Probe; SAR (N-alkyl, lactam effects)Prototypic Agonist; Addiction Studies; SAR BasisMajor Metabolite; Biomarker; PK StudiesSAR (N-alkyl effects on nAChR)

Properties

CAS Number

359435-41-9

Product Name

(R,S)-N-Ethylnorcotinine

IUPAC Name

1-ethyl-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-2-13-10(5-6-11(13)14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3

InChI Key

QRIXADPHKWJYSA-UHFFFAOYSA-N

SMILES

CCN1C(CCC1=O)C2=CN=CC=C2

Synonyms

1-Ethyl-5-(3-pyridinyl)-2-pyrrolidinone;

Canonical SMILES

CCN1C(CCC1=O)C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.